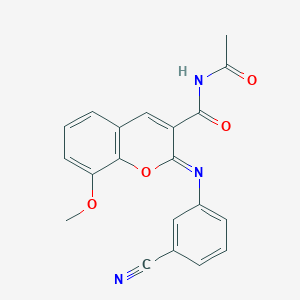

(Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide

Description

(Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide (molecular formula: C₂₀H₁₅N₃O₄; molecular weight: 361.36) is a synthetic coumarin derivative featuring a Z-configuration imine linkage, an 8-methoxy group, and a 3-cyanophenyl substituent . Its synthesis involves multi-step reactions, including cyclocondensation, hydrolysis, and acetylation, as reported for related 8-methoxycoumarin-3-carboxamides . The compound’s structural uniqueness lies in the electron-withdrawing cyano (-CN) group at the meta position of the phenyl ring, which may enhance binding affinity to biological targets like VEGFR-2 and CYP2D6, as observed in structurally similar compounds .

Propriétés

IUPAC Name |

N-acetyl-2-(3-cyanophenyl)imino-8-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-12(24)22-19(25)16-10-14-6-4-8-17(26-2)18(14)27-20(16)23-15-7-3-5-13(9-15)11-21/h3-10H,1-2H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUCFSYVUJEQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-cyanobenzaldehyde with 8-methoxy-2H-chromene-3-carboxylic acid in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromenes.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is being investigated for its potential therapeutic effects. It has been tested for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

*Estimated from analog data in .

Activité Biologique

(Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides an in-depth analysis of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A chromene backbone.

- An acetyl group at the nitrogen position.

- A cyanophenyl substituent which may influence its biological activity through electronic effects.

This structural configuration is hypothesized to enhance lipophilicity and facilitate interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MCF-7 | 8.5 | Comparable to 5-fluorouracil |

| PC-3 | 35.0 | Similar to docetaxel |

| A549 | 0.9 | Highly potent |

| Caco-2 | 9.9 | Effective against colon cancer |

The anticancer activity was assessed using standard MTT assays, revealing that this compound exhibits significant cytotoxicity, particularly against the A549 lung cancer cell line, where it showed an IC50 value of 0.9 μM, indicating high potency .

The mechanism underlying the anticancer activity of (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide appears to involve several pathways:

- Inhibition of Cell Proliferation : The compound disrupts mitotic processes, leading to cell cycle arrest.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic markers.

- Anti-inflammatory Effects : The compound may reduce inflammation within the tumor microenvironment, further inhibiting cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the aryl and chromene rings significantly affect biological activity. Substituents that enhance electron density on the phenyl ring tend to increase cytotoxicity, while bulky groups may hinder interaction with target proteins .

Case Studies

- Case Study 1: MCF-7 Cell Line

- Case Study 2: A549 Cell Line

Q & A

Q. What are the key synthetic pathways for preparing (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide?

The synthesis typically involves:

- Formation of the chromene core via cyclization of substituted salicylaldehydes.

- Introduction of the 3-cyanophenylimino group through condensation reactions under controlled pH and temperature.

- Acetylation and carboxamide functionalization using reagents like acetyl chloride and carbodiimide coupling agents. Critical factors include solvent choice (e.g., DMF or THF), catalysts (e.g., K₂CO₃), and precise control of the Z-configuration via stereoselective conditions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : Assigns proton environments (e.g., methoxy, imino, acetyl groups) and confirms Z/E configuration via coupling constants .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL .

- HPLC : Assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereochemical fidelity?

- Design of Experiments (DOE) : Systematically vary temperature (e.g., 60–100°C), solvent polarity, and catalyst loading to identify optimal conditions.

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to minimize side products (e.g., E-isomer formation).

- Microwave-assisted synthesis : Accelerate cyclization steps while maintaining stereocontrol .

Q. How do structural modifications (e.g., 3-cyano vs. 4-fluoro substituents) influence biological activity?

- Comparative SAR studies : Synthesize analogs with varied substituents and evaluate IC₅₀ values against target enzymes (e.g., kinases).

- Computational docking : Use software like AutoDock to predict binding affinities. The 3-cyano group may enhance π-π stacking with hydrophobic pockets, while methoxy improves solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

- Reproducibility checks : Verify assay conditions (e.g., cell line viability via MTT assays ).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.

- Orthogonal assays : Confirm target engagement via SPR or thermal shift assays .

Q. How can computational modeling predict metabolic stability and toxicity?

- ADMET prediction tools : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Quantum mechanical calculations : Assess electron-density distribution to predict reactive metabolites (e.g., cyano group stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.